Tert-butyl N-(2-azidopyridin-4-yl)carbamate
Description
Tert-butyl N-(2-azidopyridin-4-yl)carbamate is a specialized carbamate derivative featuring a pyridine ring substituted with an azide group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the reactive azide moiety, which enables click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Properties
IUPAC Name |
tert-butyl N-(2-azidopyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-4-5-12-8(6-7)14-15-11/h4-6H,1-3H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSBHWVXGLPVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azidopyridin-4-yl)carbamate typically involves the reaction of 2-azidopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2-azidopyridine+tert-butyl chloroformate→tert-butyl N-(2-azidopyridin-4-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azidopyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or other strong acids.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 2-aminopyridine derivatives.
Deprotection: Free amines.
Scientific Research Applications
Tert-butyl N-(2-azidopyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azidopyridin-4-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Azide vs. Chloro Substituents : The azide group in the target compound enables rapid cycloaddition reactions, whereas the chloro substituent in its pyridine analogue requires additional steps for functionalization .
- Bicyclic vs. Aromatic Cores : Bicyclic carbamates offer enhanced conformational rigidity, advantageous in protease inhibition, while pyridine-based derivatives excel in aromatic stacking interactions .
- Synthetic Accessibility : Piperidine and aliphatic carbamates (e.g., and ) are synthesized in high yields (e.g., 670g crude product in parallel reactions), whereas azidopyridine derivatives may require stringent azide-handling protocols .
Biological Activity
Tert-butyl N-(2-azidopyridin-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and an azide functional group linked to a pyridine ring. The molecular formula can be represented as . The azide group is known for its reactivity, which can be exploited in various chemical reactions, including click chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related compounds have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations comparable to established antibiotics like vancomycin and linezolid. These compounds demonstrated strong bactericidal properties by inducing depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential .
The mechanism underlying the antibacterial action involves the disruption of bacterial cell membranes, which is critical for maintaining cellular integrity. This property suggests that this compound may act similarly to other arylurea derivatives that have been studied for their antimicrobial efficacy .
Comparative Data Table
| Biological Activity | This compound | Related Compounds |
|---|---|---|
| Antibacterial Activity | Potential against Gram-positive bacteria | Effective against MRSA, VREfm |
| Mechanism | Membrane depolarization | Similar mechanisms observed |
| Cytotoxicity | Low towards mammalian cells | Minimal cytotoxicity in various studies |
| Neuroprotective Effects | Not directly studied | Inhibits amyloid-beta aggregation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Tert-butyl N-(2-azidopyridin-4-yl)carbamate?
- Methodology : The synthesis typically involves sequential functionalization of a pyridine scaffold. A common approach is:
Boc-protection : Introduce the tert-butyl carbamate (Boc) group to a 4-aminopyridine derivative under anhydrous conditions using Boc anhydride and a base like DMAP .
Azide introduction : Perform nucleophilic substitution at the 2-position of the pyridine ring using NaN₃ or an azide-transfer reagent (e.g., TMS-N₃) under controlled temperatures (0–25°C) to avoid unintended side reactions .
- Key considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion and minimize residual azide intermediates, which pose safety risks .
Q. How should researchers characterize this compound spectroscopically?
- Analytical workflow :
NMR : Use ¹H/¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and azide integration. Pyridine ring protons appear as distinct aromatic signals between 7–9 ppm .
IR : Verify the azide stretch (~2100 cm⁻¹) and carbamate carbonyl (~1700 cm⁻¹) .
Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring detection of [M+H]⁺ or [M+Na]⁺ ions .
Advanced Research Questions
Q. How can the crystal structure of This compound be determined?
- Crystallographic protocol :
Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Structure solution : Employ direct methods in SHELXS or SIR97 for phase determination .
Refinement : Refine with SHELXL using full-matrix least-squares against F², incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
Q. What safety protocols are critical for handling the azide functional group in this compound?
- Risk mitigation :
Explosivity : Avoid concentrated azide solutions, local heating, or friction. Use <10% NaN₃ in reactions and dilute during workup .
Ventilation : Conduct reactions in a fume hood with blast shields. Equip labs with spark-resistant tools and static-free containers.
Waste disposal : Quench residual azides with NaNO₂/HCl or Ce(SO₄)₂ before disposal to prevent accumulation .
Q. How does the azide group influence reactivity in click chemistry applications?
- Mechanistic insights :
CuAAC reactions : The azide participates in copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazoles. Optimize conditions with Cu(I) sources (e.g., CuBr(PPh₃)₃) and TBTA ligands to enhance regioselectivity .
Strain-promoted reactions : For bioorthogonal labeling, use dibenzocyclooctyne (DBCO) derivatives to avoid copper toxicity in biological systems .
- Kinetic analysis : Monitor reaction rates via UV-Vis or fluorescence quenching to assess azide reactivity under varying pH and solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
